

Masitinib mechanism of action tyrosine kinase inhibitor

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Compound Focus: Masitinib

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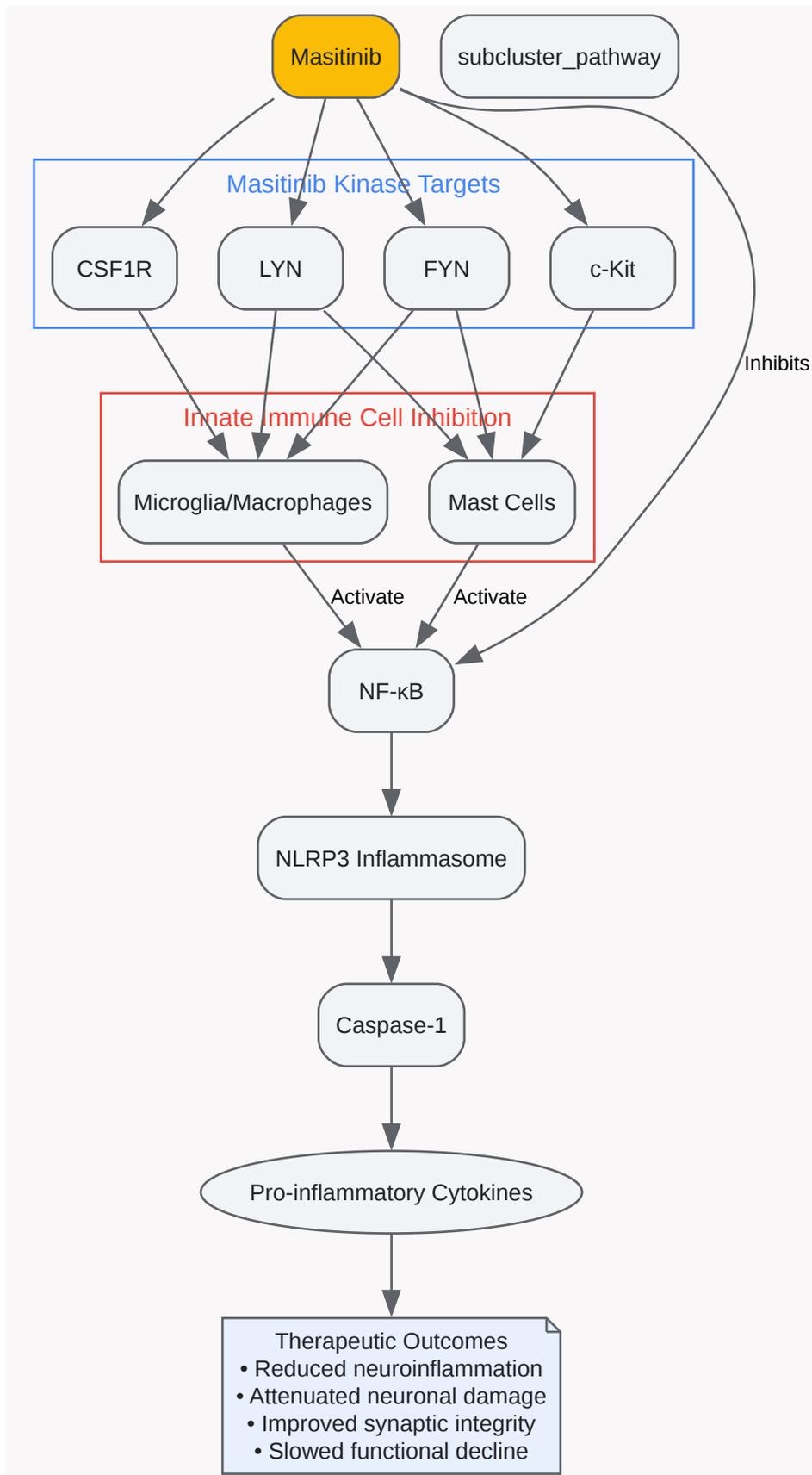
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Mechanism of Action in Neurodegenerative Diseases

Masitinib's neuroprotective effect is primarily achieved by targeting cells of the innate immune system within the nervous system, leading to reduced neuroinflammation and direct neuroprotection [1].

- **Targeting Neuroinflammation:** Chronic activation of microglia and mast cells in the nervous system drives the neuroinflammation common to many neurodegenerative diseases. By inhibiting **c-Kit**, **CSF1R**, **LYN**, and **FYN**, **masitinib** dampens the activation and proliferation of these cells [2] [3]. This reduces the release of pro-inflammatory cytokines and other toxic mediators that damage neurons.
- **Neuroprotection via Biomarker Reduction:** Recent preclinical evidence directly demonstrates **masitinib's** neuroprotective effect. In a mouse model of neuroinflammation, **masitinib** treatment **significantly limited the production of serum Neurofilament Light Chain (NFL)**, a biomarker that directly reflects axonal damage and neuronal injury [4]. This indicates the drug can limit underlying neurodegeneration.
- **Signaling Pathway Inhibition in Alzheimer's Model:** In a sporadic Alzheimer's disease mouse model, **masitinib** attenuated neuropathology by suppressing the **NF- κ B/NLRP3/Caspase-1 inflammatory signaling pathway**. This pathway is a key driver of neuroinflammation, and its inhibition led to reduced microglial activation, lower p-Tau levels, and improved synaptic integrity [5].

The following diagram illustrates the proposed signaling pathways and mechanisms through which **masitinib** exerts its neuroprotective effects.



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Key Experimental Evidence and Protocols

Masitinib has been evaluated in numerous preclinical models and clinical trials, providing evidence for its proposed mechanism.

Amyotrophic Lateral Sclerosis (ALS)

- **Preclinical Model (SOD1G93A rat):** A pivotal study administered **masitinib (30 mg/kg/day)** orally starting **after the onset of paralysis** [3].
 - **Methodology:** Treatment was continued until end-stage disease. Effects were analyzed via microglial cell cultures, immunohistochemistry of spinal cord tissue (counting Iba1+, GFAP+/S100β+ cells), and stereological counting of ChAT+ motor neurons [3].
 - **Findings:** **Masitinib** inhibited CSF1R, reduced microgliosis and aberrant glial cells, improved motor neuron pathology, and prolonged post-paralysis survival by **40%** [3].
- **Clinical Trial (Phase 2/3, AB10015):** This human trial investigated **masitinib (4.5 mg/kg/day)** as an add-on to riluzole over 48 weeks [6].
 - **Primary Endpoint:** Change in ALS Functional Rating Scale-Revised (ALSFRS-R).
 - **Findings:** In the "normal progressor" population, **masitinib** showed a **27% slowing of ALSFRS-R deterioration** versus placebo, with significant benefits also in quality of life and respiratory function [6].

Alzheimer's Disease (AD)

- **Preclinical Model (Acrolein-induced sAD mouse):** A 2025 study treated mice with **masitinib (60 mg/kg/day)** [5].
 - **Methodology:** Behavioral tests (Morris water maze, Y-maze), Western blot, immunofluorescence, and Golgi-Cox staining were used to evaluate cognitive function and neuropathology [5].
 - **Findings:** **Masitinib** improved cognitive deficits and anxiety-like behaviors. It reduced p-Tau, increased PSD95, restored dendritic spine density, and suppressed neuroinflammation via the **NF-κB/NLRP3/Caspase-1 pathway** [5].

Multiple Sclerosis (MS) and General Neuroprotection

- **Preclinical Model (EAE mouse model of MS):** Mice with established EAE were treated with **masitinib** at **50 or 100 mg/kg/day** for 15 days [4].

- **Methodology:** Serum Neurofilament Light Chain (NfL) levels were quantified along with cytokine measurements and clinical assessments of grip strength [4].
- **Findings:** **Masitinib** treatment **significantly limited serum NfL production** (a key biomarker of neuronal damage) by 43-60%, reduced pro-inflammatory cytokines, and improved functional performance [4].

The following table summarizes the functional outcomes observed in these studies.

Disease Model / Trial	Key Functional Outcome
ALS (SOD1G93A rat) [3]	40% prolongation of post-paralysis survival
ALS (Phase 2/3 trial) [6]	27% slower functional decline (ALSFRS-R) at 48 weeks
Alzheimer's (sAD mouse) [5]	Improved learning, memory, and reduced anxiety-like behaviors
MS (EAE mouse) [4]	Limited NfL rise (neuroprotection) and improved grip strength

Future Research and Development

Masitinib represents a promising approach for treating neurodegenerative diseases by targeting neuroinflammation. A confirmatory **Phase 3 study (AB23005)** in ALS, approved by European authorities and the FDA, is planned to enroll 408 patients to validate earlier findings [6]. Future research should continue to elucidate its precise mechanisms and explore its potential across a broader range of neurological conditions.

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